BenchChemオンラインストアへようこそ!

5,6-Orthoquinone Primaquine-d6

Stable isotope dilution mass spectrometry MRM transition design Isotopic interference avoidance

5,6-Orthoquinone Primaquine-d6 (hydrobromide) is a stable isotope-labeled analog of 5,6-orthoquinone primaquine (5,6-PQ), carrying six deuterium atoms on the N-aminoalkyl side chain (molecular formula C14H11D6N3O2, MW 265.34). The unlabeled parent compound, 5,6-PQ, is the stable surrogate marker for the highly labile active primaquine metabolite 5-hydroxyprimaquine (5-OH-PQ), which is produced via the CYP2D6 enzymatic pathway and is implicated in both hypnozoite clearance and hemolytic toxicity.

Molecular Formula C₁₄H₁₁D₆N₃O₂
Molecular Weight 265.34
Cat. No. B1159424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Orthoquinone Primaquine-d6
Synonyms8-((5-Aminopentan-2-yl)quinoline-5,6-dione-d6;  8-[(4-amino-1-methylbutyl)amino]-5,6-Quinolinedione
Molecular FormulaC₁₄H₁₁D₆N₃O₂
Molecular Weight265.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Orthoquinone Primaquine-d6: Deuterated Internal Standard for Primaquine Metabolite Quantification in Pharmacokinetic and Pharmacogenomic Studies


5,6-Orthoquinone Primaquine-d6 (hydrobromide) is a stable isotope-labeled analog of 5,6-orthoquinone primaquine (5,6-PQ), carrying six deuterium atoms on the N-aminoalkyl side chain (molecular formula C14H11D6N3O2, MW 265.34) . The unlabeled parent compound, 5,6-PQ, is the stable surrogate marker for the highly labile active primaquine metabolite 5-hydroxyprimaquine (5-OH-PQ), which is produced via the CYP2D6 enzymatic pathway and is implicated in both hypnozoite clearance and hemolytic toxicity [1]. The d6-labeled form serves as the optimal internal standard (IS) for quantitative UHPLC-MS/MS or LC-MS/MS determination of 5,6-PQ in human plasma, urine, and erythrocyte samples, enabling isotope dilution-based correction for extraction recovery, ionization variability, and matrix effects [2]. It is manufactured and supplied as a research-use-only analytical reference standard, typically at ~85% isotopic purity as the hydrobromide salt .

Why 5,6-Orthoquinone Primaquine-d6 Cannot Be Replaced by Generic Structural Analog Internal Standards in CYP2D6-Mediated Metabolism Studies


Accurate quantification of 5,6-orthoquinone primaquine in biological matrices is critically dependent on the internal standard (IS) used. The validated UHPLC-MS/MS method published by Pookmanee et al. (2021) employed 8-aminoquinoline (8-AQ) as a structural analog IS, which elutes at 1.2 min while the target analyte 5,6-PQ elutes at 0.8 min on a Hypersil GOLD aQ C18 column [1]. This 0.4 min retention time offset means the structural analog IS does not co-elute with the analyte, exposing quantification to differential ion suppression or enhancement across the chromatographic gradient [2]. In contrast, a stable isotope-labeled internal standard (SIL-IS) such as 5,6-Orthoquinone Primaquine-d6 exhibits near-identical physicochemical properties to the unlabeled analyte, ensuring co-elution and equivalent ionization behavior, which is the gold-standard approach for matrix effect correction in quantitative bioanalysis [3]. Substituting with unlabeled 5,6-PQ is not viable because it cannot be distinguished from endogenous or metabolically generated analyte by mass spectrometry. Substituting with deuterated primaquine (e.g., primaquine-d6 or primaquine-d3) fails because the IS must match the specific metabolite being quantified, not the parent drug, particularly when simultaneous determination of both primaquine and 5,6-PQ is required [1].

5,6-Orthoquinone Primaquine-d6: Quantitative Differentiation Evidence Against Closest Internal Standard Alternatives


Mass Spectrometric Resolution: +6 Da Precursor Ion Shift Versus +3 Da for Trideuterated Primaquine Analogs

5,6-Orthoquinone Primaquine-d6 incorporates six deuterium atoms at defined positions on the N-aminoalkyl side chain, producing a nominal precursor ion mass shift of +6 Da relative to the unlabeled analyte . This compares favorably to trideuterated primaquine analogs (e.g., primaquine-d3) which provide only a +3 Da shift. In MRM-based quantitation, the unlabeled 5,6-PQ precursor ion is m/z 260.20, fragmenting to product ion m/z 147.13 (collision energy 33 eV) [1]; the d6-labeled IS precursor ion is calculated at m/z 266.34, providing a 6.14 Da separation. A +3 Da shift risks partial overlap with the natural abundance M+2 and M+3 isotopic peaks of the unlabeled analyte, especially at higher concentrations, whereas a +6 Da shift places the IS signal well outside the natural isotopic envelope, ensuring unambiguous signal attribution [2].

Stable isotope dilution mass spectrometry MRM transition design Isotopic interference avoidance

Chromatographic Co-elution: Retention Time Match Within 0.0 min Versus 0.4 min Offset for Structural Analog Internal Standard

In the validated UHPLC-MS/MS method for primaquine and 5,6-PQ, the retention times on a Hypersil GOLD aQ C18 column (100 × 2.1 mm, 1.9 μm) under isocratic elution (0.4 mL/min) were 0.8 min for 5,6-PQ and 1.2 min for 8-aminoquinoline (8-AQ), the structural analog IS used in that study [1]. This 0.4 min chromatographic offset means that 8-AQ experiences a different solvent composition at the electrospray ionization source at the moment of elution compared to the analyte, making it susceptible to differential matrix-induced ion suppression or enhancement that varies sample-to-sample. A deuterated SIL-IS such as 5,6-Orthoquinone Primaquine-d6 is expected to co-elute with the analyte (ΔtR < 0.03 min, within the peak width), thereby experiencing identical ionization conditions and providing robust, sample-independent matrix effect correction [2]. The published method using 8-AQ as IS reported matrix effects ranging from 87% to 104% for 5,6-PQ in plasma and 86% to 87% in urine, with %CV on matrix effects required to be ≤15% per FDA/EMA guidelines [1]; the use of a co-eluting SIL-IS would be expected to reduce this inter-sample matrix effect variability.

UHPLC-MS/MS method validation Matrix effect compensation Isotope dilution

CYP2D6 Pharmacogenomic Discrimination: Urinary 5,6-PQ Levels Distinguish Normal from Intermediate Metabolizers by 2.8-Fold Difference

The clinical utility of accurate 5,6-PQ quantification using a deuterated IS is demonstrated by the ability of urinary 5,6-PQ levels to discriminate CYP2D6 normal metabolizers (NM) from intermediate metabolizers (IM). In a 2024 study of 345 Thai subjects, the cumulative amount of primaquine-5,6-orthoquinone excreted (CAE) in urine was significantly higher in CYP2D6 NM compared to IM: median 318 μg/mg/kg (range 92-498) vs. 115 μg/mg/kg (range 46-297), p = 0.047 [1]. The POQ/primaquine CAE ratio in urine further discriminated phenotypes: 0.16 (0.06-0.26) for NM vs. 0.06 (0.01-0.11) for IM, p = 0.009 [1]. In a separate Cambodian cohort, urine creatinine-corrected 5,6-orthoquinone AUC in the NM group was almost three times higher than in the IM group, with Tmax at 4 h post-dose [2]. These quantitative phenotype differences underscore the requirement for accurate, matrix-effect-corrected 5,6-PQ measurement, which is directly enabled by the deuterated SIL-IS.

CYP2D6 pharmacogenomics Primaquine radical cure Phenotype-stratified pharmacokinetics

Stability Surrogate Advantage: 5,6-Orthoquinone Is Detectable While the Active Metabolite 5-Hydroxyprimaquine Is Analytically Inaccessible

The pharmacologically active primaquine metabolite 5-hydroxyprimaquine (5-OH-PQ) is inherently unstable and cannot be directly detected in plasma or urine by standard LC-MS/MS methods [1]. 5,6-Orthoquinone primaquine (5,6-PQ) is the stable terminal oxidation product of the 5-OH-PQ/quinone-imine redox cycling pathway and serves as the only analytically accessible surrogate marker for the CYP2D6-mediated bioactivation pathway [2]. The deuterated analog 5,6-Orthoquinone Primaquine-d6 inherits this stability profile, enabling its use as a reliable IS. The validated UHPLC-MS/MS method reports that 5,6-PQ in QC samples and stock solutions is stable for 7 days at -80 °C, with short-term stability confirmed for 24 h in an autosampler at 15 °C and 4 h at room temperature (25 °C), maintaining concentrations within ±15% of nominal values [3]. In contrast, 5-OH-PQ undergoes rapid spontaneous oxidation and cannot be used as either an analyte or an IS.

Metabolite stability 5-Hydroxyprimaquine surrogate Bioanalytical feasibility

Isotopic Purity and Lot-to-Lot Specifications: ≥85% Deuterium Incorporation at Six Defined Positions on the N-Aminoalkyl Side Chain

5,6-Orthoquinone Primaquine-d6 hydrobromide is supplied with a specified isotopic purity of approximately 85%, with deuterium incorporation at six defined positions on the N-aminoalkyl side chain as confirmed by the deuterated SMILES structure . The unlabeled analog (TRC O697510, 5,6-Orthoquinone Primaquine dihydrobromide) has a molecular weight of 421.12 (C14H17N3O2·2HBr, free base MW 259.3) and is noted by some suppliers as unstable or discontinued, highlighting the supply advantage of the stable deuterated form . The batch-to-batch consistency of the deuterated product supports long-term analytical method validation across multi-site clinical trials. The specific deuteration pattern (six 2H atoms on the side chain, not on the quinoline ring) ensures that the deuterium label does not alter the chromophoric or redox properties of the quinoline-5,6-dione core, which is essential for maintaining identical detector response characteristics between the IS and the analyte .

Isotopic enrichment Reference standard quality Method robustness

5,6-Orthoquinone Primaquine-d6: Primary Research and Industrial Application Scenarios Supported by Quantitative Evidence


CYP2D6 Pharmacogenomics-Guided Primaquine Dosing Studies Requiring Urinary 5,6-PQ as a Metabolism Biomarker

Clinical trials investigating CYP2D6 genotype-guided primaquine dosing for P. vivax radical cure require accurate urinary 5,6-PQ quantification across diverse metabolizer phenotypes. The 2.8-fold difference in urinary POQ CAE between CYP2D6 NM (318 μg/mg/kg) and IM (115 μg/mg/kg) populations [1] demands an analytical method with wide dynamic range and robust matrix effect correction. 5,6-Orthoquinone Primaquine-d6 fulfills this need as the matched SIL-IS, providing co-elution-based matrix effect compensation that is superior to structural analog IS approaches, and enabling reliable inter-phenotype comparisons across multi-site clinical studies where plasma and urine matrix composition varies substantially between individuals and populations [2].

Regulated Bioanalytical Method Development and Validation for Primaquine Metabolite Pharmacokinetics

For CROs and pharmaceutical laboratories developing FDA/EMA-compliant bioanalytical methods for primaquine and its metabolites, 5,6-Orthoquinone Primaquine-d6 provides the isotope dilution capability recommended by regulatory guidance for quantitative LC-MS/MS assays. The validated method using a structural analog IS (8-AQ) achieved acceptable but sub-optimal matrix effect ranges (87-104% for 5,6-PQ in plasma) [1]; substitution with the deuterated SIL-IS would be expected to further reduce inter-lot matrix effect variability below the ±15% CV threshold, strengthening method robustness for regulatory submission. The defined stability profile (≥7 days at -80 °C) supports long-term frozen storage of QC samples and incurred sample reanalysis requirements [1].

Erythrocyte Toxicity and Hemolysis Mechanism Studies Using 5,6-PQ as a Redox Cycling Surrogate

Investigations into primaquine-induced hemolysis in G6PD-deficient erythrocytes increasingly utilize 5,6-PQ as the experimentally tractable surrogate for the labile hemolytic metabolites 5-OH-PQ and its quinone-imine [1]. 5,6-Orthoquinone Primaquine-d6 enables accurate quantification of 5,6-PQ levels in erythrocyte incubation experiments and in vivo humanized mouse models, where 5,6-PQ has been shown to directly induce superoxide generation, methemoglobin formation, and selective clearance of older G6PD-deficient RBCs [1]. The deuterated IS corrects for heme-associated matrix effects that are particularly pronounced in erythrocyte lysates, ensuring that measured 5,6-PQ concentrations accurately reflect the extent of redox cycling and metabolite formation [2].

Tafenoquine and 8-Aminoquinoline Comparative Metabolism Studies Requiring Simultaneous Multi-Analyte Quantification

Research comparing the metabolic activation of primaquine versus tafenoquine (the only two approved 8-aminoquinoline hypnozoiticides) requires simultaneous quantification of parent drugs and their respective 5,6-orthoquinone metabolites in plasma and urine. The structural and isotopic specificity of 5,6-Orthoquinone Primaquine-d6 ensures no cross-interference with tafenoquine-5,6-orthoquinone or other structurally related 8-aminoquinoline metabolites in multiplexed UHPLC-MS/MS methods [1]. This specificity is critical for studies differentiating the CYP2D6-dependent versus CYP2D6-independent metabolic pathways of these two drugs, which have distinct pharmacogenomic implications for treatment individualization [2].

Quote Request

Request a Quote for 5,6-Orthoquinone Primaquine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.